Astressin -

Astressin

Catalog Number: EVT-466657
CAS Number:
Molecular Formula: C161H269N49O42
Molecular Weight: 3563.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Astressin is a synthetic peptide antagonist of Corticotropin-Releasing Factor (CRF) receptors [, , , , ]. It is a crucial tool in scientific research for investigating the physiological and pathological roles of the CRF system, particularly in the context of stress response and related disorders [, ]. Astressin exhibits high affinity for both CRF receptor subtypes, CRF1 and CRF2, with a slightly higher affinity for CRF1 [, , , , , ]. This makes it a valuable tool for studying the distinct and overlapping functions of these receptor subtypes in various biological processes.

Synthesis Analysis

Astressin and its analogues are primarily synthesized using solid-phase peptide synthesis methodologies [, ]. The synthesis typically employs 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups for amino acids and utilizes a stepwise approach to assemble the peptide chain on a solid support [, ].

  • On-resin lactamization: A crucial step involving the formation of a cyclic structure (lactam bridge) between specific amino acid side chains, typically Glutamic acid and Lysine, to enhance structural rigidity and biological activity [, , ].
Molecular Structure Analysis

Astressin is a cyclic peptide with a lactam bridge formed between the side chains of Glutamic acid and Lysine residues [, , ]. This cyclic constraint is crucial for its antagonistic activity and its ability to adopt a right-handed α-helical conformation, which is believed to be essential for binding to CRF receptors [, , ].

Key structural features of astressin:

  • N-terminal truncation: Compared to the endogenous CRF peptide, astressin lacks several amino acids at its N-terminus, which contributes to its antagonistic properties [, , ].
  • Specific amino acid substitutions: Incorporation of non-natural amino acids like D-Phenylalanine and Norleucine enhances its binding affinity and stability [, , , ].
  • C-terminal amidation: Similar to CRF, astressin possesses an amide group at its C-terminus, which is important for receptor interaction [, ].
Mechanism of Action

Astressin acts as a competitive antagonist at both CRF1 and CRF2 receptors [, , , , , ]. It binds to the receptors with high affinity, preventing the binding of endogenous CRF and urocortins [, , , , , ]. This blockade of CRF receptor activation inhibits the downstream signaling cascades typically triggered by CRF, ultimately suppressing the physiological and behavioral responses associated with CRF activation [, , , , , ].

Applications
  • Exploring the involvement of CRF in sleep-wake regulation [, ].
  • Studying the effects of CRF receptor blockade on food intake in chickens [].
  • Investigating the impact of CRF on glutamate-induced food intake in neonatal chickens [].
  • Determining the role of CRF in epilepsy models [].

[D-Phe12,Nle21,38]r/hCRF-(12-41)

Relevance: [D-Phe12,Nle21,38]r/hCRF-(12-41) serves as a crucial precursor and reference point for the development of astressin. Astressin exhibits significantly increased potency compared to this compound, attributed to the introduction of a lactam bridge that constrains its conformation. []

α-helical CRF-(9-41)

Compound Description: This peptide is a truncated analog of CRF, lacking the first 8 amino acids of the native peptide. It exhibits some selectivity for CRF receptors other than CRF1, specifically CRF2. [, ] This selectivity arises from its alpha-helical conformation.

cyclo(30-33)[Ac-Pro4,D-Phe12,Nle21,38,Glu30,Lys33]r/hCRF-(4-41)

Relevance: This compound and its linear analog exhibit near-equipotent agonistic activity. In contrast, astressin, an antagonist, displays significantly different potency compared to its linear counterpart, highlighting the impact of conformational constraints on CRF antagonist activity. []

cyclo(30-33)[DPhe12,Nle21,38, Glu30,DHis32,Lys33]hCRF(12-41)

Relevance: This compound is structurally related to astressin, and its study contributed to understanding the importance of the lactam ring and the turn structure encompassing residues 30-33 in CRF antagonists. []

Relevance: Structurally related to astressin, this compound played a role in understanding the structure-activity relationship of CRF antagonists, specifically regarding the significance of the lactam ring and the turn structure encompassing residues 30-33. []

[DHis32]astressin

Relevance: [DHis32]astressin aids in understanding the impact of specific amino acid substitutions on astressin's activity and duration of action. []

Relevance: This compound exemplifies attempts to enhance astressin's potency and duration of action through modifications like N-terminal elongation and acetylation. []

cyclo(30-33)[DPhe12,Nle21,38, Glu30,Lys33]Ac-hCRF(9-41)

Relevance: This compound demonstrates efforts to improve astressin's potency and duration of action through N-terminal elongation and acetylation. []

Relevance: [CalphaMe-Leu27]astressin provides insights into the effects of Calpha-methylation on astressin's activity. This modification is explored to enhance the compound's duration of action. []

cyclo(30-33)[DPhe12,Nle21,CαMe-Leu27,Glu30,DHis32,Lys33, Nle38]Ac-hCRF(11-41)

Relevance: This compound represents a step in the development of more potent and longer-acting CRF antagonists based on the astressin scaffold. The modifications, such as Calpha-Methyl Leucine incorporation and N-terminal extension, contribute to its enhanced properties. []

Relevance: This compound, alongside compound 23, demonstrated greater potency in reversing intracisternal CRF and abdominal surgery-induced delayed gastric emptying in conscious rats compared to astressin. []

Relevance: Along with compound 22, this compound showed greater potency than astressin in reversing intracisternal CRF and abdominal surgery-induced delayed gastric emptying in conscious rats. []

Astressin-acid

Relevance: This compound exhibits significantly lower binding affinity to CRF receptors compared to astressin. Structural analysis revealed that astressin-acid lacks the well-defined helical structure from Leu27 to Ile41, which is present in astressin and is crucial for its high-affinity binding. This comparison emphasizes the importance of the C-terminal amide group for astressin's bioactive conformation. []

[DPhe(11),His(12)]sauvagine((11-40)) (antisauvagine-30)

Relevance: This compound highlights the possibility of achieving receptor subtype selectivity within the CRF family. While substitutions in antisauvagine-30 confer CRF2 selectivity, the same modifications do not yield the same selectivity in N-terminally extended agonists. This difference suggests distinct structural requirements for CRF1 and CRF2 receptor selectivity. []

cyclo(31-34)[DPhe(11),His(12),CαMeLeu(13,39),Nle(17),Glu(31),Lys(34)]Ac-sauvagine((8-40)) (astressin(2)-B)

Relevance: Astressin(2)-B exhibits high selectivity for CRF2 receptors (>100-fold) and a longer duration of action compared to antisauvagine-30. It effectively antagonizes CRF2-mediated inhibition of gastric emptying in mice, demonstrating its potential as a pharmacological tool and potential therapeutic agent for CRF2-related conditions. []

Properties

Product Name

Astressin

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C161H269N49O42

Molecular Weight

3563.2 g/mol

InChI

InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1

InChI Key

HPYIIXJJVYSMCV-MGDXKYBTSA-N

SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N

Synonyms

astressin
cyclo(30-33)(Phe(12),Nle(21,38),Glu(30),Lys(33))r-hCRF(12-41)

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.